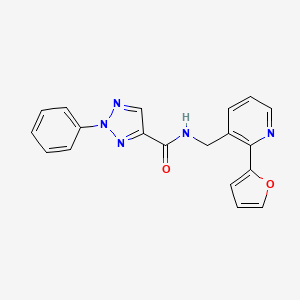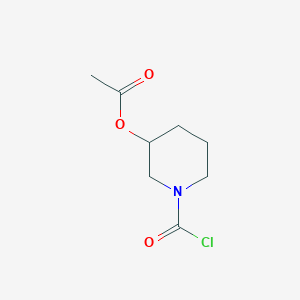![molecular formula C18H16ClNO2S B2623630 N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide CAS No. 477762-12-2](/img/structure/B2623630.png)
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar naphthalene backbone, with the various functional groups adding complexity to the molecule. The presence of the sulfinamide, methoxy, and 4-chlorophenyl groups would likely have significant effects on the compound’s chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. Without specific data, it’s not possible to provide an analysis of these properties for this compound .作用機序
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors. This compound has been shown to interact with the TRPC6 ion channel by binding to a specific site on the channel and inhibiting calcium influx. Additionally, this compound has been shown to bind to the P2Y12 receptor and prevent the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the inhibition of calcium signaling, the modulation of neurotransmitter release, and the prevention of platelet aggregation. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide in lab experiments is its potency and selectivity for specific ion channels and receptors. Additionally, this compound has a relatively low toxicity profile, making it a safer alternative to other chemical compounds. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research involving N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Additionally, this compound could be further studied as a potential therapeutic agent for inflammatory diseases and other conditions involving calcium signaling and neurotransmitter release. Finally, the use of this compound in combination with other chemical compounds could lead to the development of novel treatments for a variety of diseases and disorders.
合成法
The synthesis of N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide can be achieved through several different methods, including the reaction of 2-methoxynaphthalene-1-sulfonyl chloride with 4-chlorobenzylamine in the presence of a base. Another method involves the reaction of 2-methoxynaphthalene-1-sulfonyl chloride with 4-chlorobenzylamine in the presence of a copper catalyst.
科学的研究の応用
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and neurotransmitter release. This compound has been shown to be a potent inhibitor of the TRPC6 ion channel, which plays an important role in regulating calcium signaling in cells. Additionally, this compound has been shown to be a selective antagonist of the P2Y12 receptor, which is involved in platelet aggregation and thrombosis.
Safety and Hazards
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-22-17-11-8-14-4-2-3-5-16(14)18(17)23(21)20-12-13-6-9-15(19)10-7-13/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXZZIFHDSZDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione](/img/structure/B2623547.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2623548.png)
![methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2623550.png)


![2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene](/img/structure/B2623554.png)
![2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol](/img/structure/B2623555.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2623558.png)

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2623560.png)

![N-Boc-(+/-)-cis-(exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde](/img/structure/B2623565.png)
![1-[3-(benzoylamino)benzoyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2623566.png)